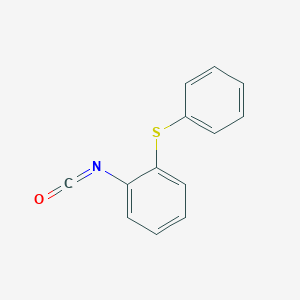

1-Isocyanato-2-(phenylsulfanyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Isocyanato-2-(phenylsulfanyl)benzene and its derivatives can involve several strategies, including trimerization of related isocyanides and reactions with phenylsulfenyl or phenylselenyl chlorides. For instance, 1-phenylsulfanyl-2,2,2-trifluoroethyl isocyanide has been shown to trimerize selectively to form complex dihydropyrimidine derivatives at room temperature, demonstrating the reactivity of phenylsulfanyl-substituted isocyanides under specific conditions (H. Uno et al., 1996).

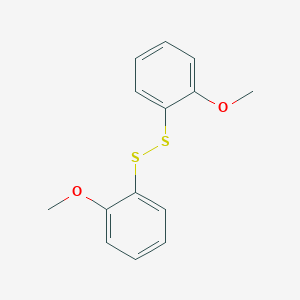

Molecular Structure Analysis

The molecular structure of compounds related to 1-Isocyanato-2-(phenylsulfanyl)benzene, such as phenylsulfanylacetylene, has been studied using methods like X-ray crystallography and electron diffraction. These studies reveal details about bond lengths, angles, and the overall geometry of the molecule, providing insights into how the structure influences its reactivity and properties (A. Blake et al., 1994).

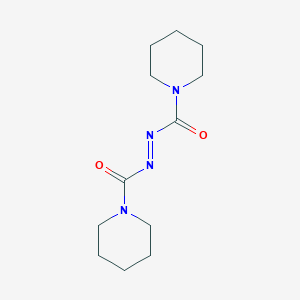

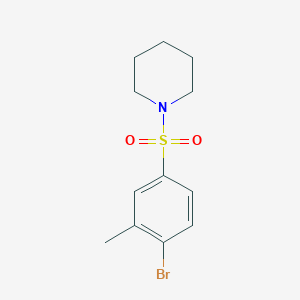

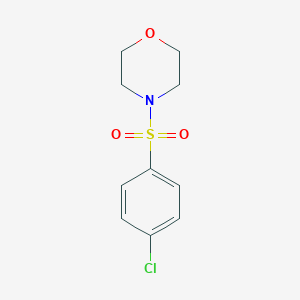

Chemical Reactions and Properties

The chemical reactivity of 1-Isocyanato-2-(phenylsulfanyl)benzene derivatives includes a range of reactions such as cyclopropanation, annulation, and reactions with sulfonyl chlorides, leading to the synthesis of diverse compounds like benzothiophenes and benzoselenophenes. These reactions highlight the compound's versatility as a building block in organic synthesis (Jianxiang Yan et al., 2018).

Physical Properties Analysis

The physical properties of 1-Isocyanato-2-(phenylsulfanyl)benzene and related compounds, such as their transition temperatures and optical properties, are influenced by their molecular structure. For example, compounds based on disubstituted naphthalenes or 1-benzothiophene moieties with butylsulfanyl groups exhibit specific nematogenic properties and optical anisotropies, which are valuable for materials science applications (A. Seed et al., 2000).

Propriétés

IUPAC Name |

1-isocyanato-2-phenylsulfanylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIGPOGFLBZPFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC=C2N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605852 |

Source

|

| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isocyanato-2-(phenylsulfanyl)benzene | |

CAS RN |

13739-55-4 |

Source

|

| Record name | 1-Isocyanato-2-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Carboxypropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B77781.png)